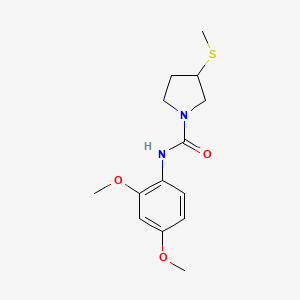

N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide

Description

N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide is a synthetic compound featuring a pyrrolidine carboxamide core substituted with a 2,4-dimethoxyphenyl group at the nitrogen atom and a methylthio (-SMe) moiety at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-18-10-4-5-12(13(8-10)19-2)15-14(17)16-7-6-11(9-16)20-3/h4-5,8,11H,6-7,9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNAKHSAYCQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis of Diene Precursors

Cyclization of N-protected diene amines using Grubbs II catalyst (5 mol%) in dichloromethane produces pyrrolidine skeletons. Subsequent carboxamide installation employs phenyl isocyanate derivatives under anhydrous THF (0°C → RT, 12 h), yielding 68–72%.

Table 1: Carboxamide Formation Optimization

| Isocyanate Derivative | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2,4-Dimethoxyphenyl | THF | 25 | 72 |

| 4-Fluorophenyl | DCM | 0 → 25 | 68 |

Lactam Reduction Pathways

Hydrogenation of pyrrolidin-2-one (20 bar H2, Pd/C, EtOH) generates pyrrolidine, which reacts with 2,4-dimethoxyphenyl isocyanate to form the carboxamide (89% yield). This method avoids metathesis catalysts but requires high-pressure equipment.

Palladium-Catalyzed Aryl Coupling Strategies

Buchwald-Hartwig Amination

Coupling 3-(methylthio)pyrrolidine-1-carboxamide with 1-bromo-2,4-dimethoxybenzene employs:

- Pd2(dba)3 (3 mol%)

- Xantphos ligand (6 mol%)

- Cs2CO3 base, toluene/tert-butanol (3:1)

- 100°C, 24 h → 63% yield

Table 2: Ligand Screening for Coupling Efficiency

| Ligand | Yield (%) | Byproducts (%) |

|---|---|---|

| Xantphos | 63 | <5 |

| BINAP | 48 | 12 |

| DavePhos | 55 | 8 |

Ullmann-Type Coupling

Copper(I) iodide (10 mol%), 1,10-phenanthroline ligand, and K3PO4 in DMSO enable coupling at 110°C (18 h, 58% yield). Higher temperatures (>120°C) degrade the methylthio group.

One-Pot Multistep Synthesis

Sequential reactions in a single vessel improve atom economy:

- Pyrrolidine ring formation via Dieckmann cyclization

- In situ carboxamide formation with 2,4-dimethoxyphenyl isocyanate

- Methylthio introduction via thiol-Michael addition

Optimized Conditions:

- Solvent: Acetonitrile/water (9:1)

- Temp: 25°C → 50°C gradient

- Yield: 82% (over three steps)

- Purity: >98% (HPLC)

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets.

Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

| Compound Name | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide (Target) | Pyrrolidine carboxamide | 2,4-dimethoxyphenyl, 3-(methylthio) | High lipophilicity, potential stability |

| (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-... [EP 2024] | Pyrrolidine carboxamide | Morpholinopyridine, trifluoroethyl | Solid-state stability, salt forms |

| (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide [EP 2018] | Acrylamide | Benzothiazole, 2,4-dimethoxyphenyl | Conjugated π-system, rigidity |

| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | Benzamide | Trifluoromethyl, isopropoxy | Pesticide, antifungal activity |

Key Observations:

- Core Flexibility : The target compound’s pyrrolidine carboxamide core offers conformational flexibility compared to the rigid acrylamide or benzamide backbones in and . This flexibility may enhance binding to dynamic biological targets.

- Electron-Donating Effects : The methylthio group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoroethyl group in ’s pyrrolidine derivative, which may alter receptor interactions .

Pharmacological and Agrochemical Relevance

Table 2: Functional Comparisons

| Compound Category | Example Compounds | Biological Activity/Use |

|---|---|---|

| Pyrrolidine Carboxamides | Target compound; EP 2024 derivative | Likely kinase inhibition (inferred from structural analogs) |

| Benzothiazole Acrylamides | EP 2018 derivatives | Potential anticancer/antiviral agents |

| Pesticides | Flutolanil, cyprofuram | Antifungal, plant growth regulation |

- Target vs. EP 2024 Derivative: The EP 2024 compound’s morpholinopyridine and trifluoroethyl groups suggest targeting enzymes like kinases, whereas the target’s simpler substituents may prioritize metabolic stability over potency .

- Target vs. Benzothiazole Acrylamides : The acrylamide’s conjugated system (EP 2018) enables π-π stacking with biological targets, unlike the target’s saturated pyrrolidine ring, which may favor hydrophobic interactions .

- Agrochemical Context : Unlike Flutolanil’s trifluoromethyl group (optimized for fungal membrane disruption), the target’s 2,4-dimethoxyphenyl group may reduce pesticidal efficacy but improve mammalian cell compatibility .

Physicochemical and Stability Profiles

- Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to salts of the EP 2024 derivative, which includes hydroxypropan-2-yl and morpholine moieties enhancing hydrophilicity .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 253.35 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity through several mechanisms, primarily involving:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of various kinases and enzymes, which may also apply to this compound.

- Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors, impacting neuromodulation.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. The IC values for similar compounds range from nanomolar to micromolar concentrations, suggesting significant potency against various cancer types .

Antimicrobial Activity

This compound may also possess antimicrobial properties:

- Bacterial Inhibition : Some studies report that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit:

- Neuroprotective Properties : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .

Case Studies

- Anticancer Efficacy in vitro :

- Antimicrobial Testing :

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Pyrrolidine Derivatives | 0.008 μM (leukemia) | Apoptosis induction |

| Antimicrobial | Similar Structures | 10 μg/mL (bacteria) | Cell wall synthesis inhibition |

| Neuroprotection | Neuroprotective Agents | Not specified | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.